5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of both carboxyl and fluorine groups in its structure makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol typically involves the following steps:
Carboxylation: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Phenol Formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, often using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and molecular recognition studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol
- 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol
- 5-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid
Uniqueness
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZQXHELVUZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684400 |
Source
|
Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-97-4 |
Source
|
Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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